molecular formula C12H15N5O2 B2579814 ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate CAS No. 2034476-57-6

ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate

Cat. No.: B2579814
CAS No.: 2034476-57-6
M. Wt: 261.285
InChI Key: BBCHULLDITYEIY-UHFFFAOYSA-N
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Description

Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-bromoethyl carbamate with pyrazin-2-yl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrazine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrazine or imidazole derivatives.

Scientific Research Applications

Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: It is used in research to study its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and imidazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-pyridylacetate): This compound features a pyridine ring instead of a pyrazine ring and has different biological activities.

    N-(pyridin-2-yl)amides: These compounds have a pyridine ring and amide functionality, offering different reactivity and applications.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain an imidazo[1,2-a]pyridine core and exhibit distinct chemical properties.

Uniqueness

Ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is unique due to the presence of both pyrazine and imidazole rings, which confer specific reactivity and potential biological activities. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-12(18)16-6-8-17-7-5-15-11(17)10-9-13-3-4-14-10/h3-5,7,9H,2,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCHULLDITYEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=CN=C1C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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